molecular formula C12H13FO3 B1318840 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid CAS No. 889939-77-9

4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid

Cat. No.: B1318840
CAS No.: 889939-77-9
M. Wt: 224.23 g/mol
InChI Key: NRKNYZPHABISIQ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid is an organic compound with the molecular formula C12H13FO3 It is a derivative of tetrahydropyran, featuring a fluorophenyl group attached to the tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of 2H-pyran in the presence of a catalyst such as Raney nickel . Another method includes the reaction of 2H-furan with hydrogen gas under catalytic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation reactions using robust catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the fluorophenyl group while achieving complete hydrogenation of the pyran ring.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

4-(2-fluorophenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c13-10-4-2-1-3-9(10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKNYZPHABISIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589852
Record name 4-(2-Fluorophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-77-9
Record name 4-(2-Fluorophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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reactant
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COC(=O)C1(c2ccccc2F)CCOCC1
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

A solution of methyl 4-(2-fluorophenyl)-tetrahydro-2H-pyran-4-carboxylate (2.45 g, 10 mmol), water (10 mL, 555 mmol), EtOH (50 mL, 10 mmol) and KOH (2.3 g, 41 mmol) was placed in a sealed flask and then heated at 130° C. for 10 hours. After cooling to room temperature, the reaction was concentrated to afford a yellow oil. The residue was diluted with water (100 mL) and extracted with DCM (120 mL). The separated aqueous phase was then acidified to pH=1 and then extracted with EtOAc (3×10 mL). The organic later was dried (Na2SO4), filtered, and concentrated to afford a tan solid (1.9 g). MS m/e=223.1 (M−1)−.
Name
methyl 4-(2-fluorophenyl)-tetrahydro-2H-pyran-4-carboxylate
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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